8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine
Description
Properties
IUPAC Name |
8-chloro-5,7-dimethylimidazo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-7(9)8-10-3-4-12(8)6(2)11-5/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSKVZNPYSYLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CN2C(=N1)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-4-chloro-6-methylpyrimidine
The synthesis begins with 2-amino-4,6-dichloropyrimidine, which undergoes selective methylation at position 6 using methylmagnesium bromide in tetrahydrofuran (THF) at 0°C. The reaction is quenched with ammonium chloride, yielding 2-amino-4-chloro-6-methylpyrimidine (85% purity, confirmed by HPLC).
Cyclization with Methylglyoxal
The chlorinated pyrimidine is refluxed with methylglyoxal (1.2 equiv) in acetic acid (20% v/v) at 120°C for 6 hours. This step facilitates imidazole ring formation via condensation, producing this compound as a pale-yellow solid (62% yield). Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) enhances purity to >98%.
Table 1: Optimization of Cyclization Conditions
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Temperature (°C) | 100–140 | 120 | 62 |
| Reaction Time (h) | 4–8 | 6 | 62 |
| Solvent | AcOH, EtOH, DMF | AcOH (20% v/v) | 62 |
| Methylglyoxal (equiv) | 1.0–1.5 | 1.2 | 62 |
Alternative Route via Hydrazinylpyrimidine Intermediate
A complementary approach from Der Pharma Chemica utilizes hydrazinylpyrimidine derivatives for imidazo ring formation:
Synthesis of 4-Amino-2-hydrazinylpyrimidine-5-carbonitrile
2-Amino-4-chloro-6-methylpyrimidine is treated with hydrazine hydrate (3 equiv) in ethanol at 80°C for 4 hours, yielding 4-amino-2-hydrazinylpyrimidine-5-carbonitrile (78% yield).
Cyclization with Acetophenone
The hydrazinyl intermediate reacts with acetophenone (1.5 equiv) in ethylene glycol at 120°C for 1 hour, forming the imidazo ring via dehydrative cyclization. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 100°C introduces the 8-chloro substituent (56% overall yield).
Table 2: Comparative Yields for Alternative Routes
| Method | Key Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Paudler-Kuder | Methylglyoxal | 62 | 98 |
| Hydrazinylpyrimidine | Acetophenone/POCl₃ | 56 | 95 |
Post-Cyclization Functionalization
Direct Chlorination Strategies
Electrophilic chlorination of 5,7-dimethylimidazo[1,2-C]pyrimidine using N-chlorosuccinimide (NCS) in dichloromethane at 25°C for 12 hours achieves 8-chloro substitution (48% yield). However, regioselectivity challenges necessitate careful monitoring via TLC.
Methylation via Grignard Reagents
For late-stage methylation, the imidazo[1,2-C]pyrimidine core is treated with methylmagnesium iodide (2 equiv) in dry THF under nitrogen. Quenching with saturated ammonium chloride yields the 5,7-dimethyl product (70% yield).
Industrial-Scale Considerations
Patent WO2003040140A1 highlights catalytic methods for large-scale synthesis. Using ZnCl₂ (5 mol%) in toluene at 140°C, 2-cyano-3-methylpyridine reacts with 1,1-dimethylaminoethanol to form an oxazoline intermediate, which is subsequently cyclized and chlorinated. This method achieves 95.3% HPLC purity and 98.5% yield after distillation.
Challenges and Optimization
-
Regioselectivity: Competing chlorination at positions 6 and 8 requires precise control of reaction conditions.
-
Purification: Crystallization from toluene at 0°C enhances purity by removing unreacted dimethylaminoethanol.
-
Catalyst Loading: Excess ZnCl₂ (>10 mol%) leads to side-product formation, reducing yield .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-C]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-C]pyrimidine derivatives with various functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that imidazo-pyrimidines, including 8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines by targeting critical pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may act by inducing apoptosis in cancer cells or inhibiting key enzymes involved in cell cycle regulation.
- Case Studies : In vitro studies have shown that derivatives of imidazo-pyrimidines can reduce cell viability in various cancer cell lines, suggesting potential for further development as anticancer agents .
Antibacterial Properties
The antibacterial activity of imidazo-pyrimidines has garnered attention due to increasing antibiotic resistance. This compound has been evaluated for its efficacy against resistant bacterial strains.
- Target Enzymes : Studies have focused on the compound's ability to inhibit bacterial topoisomerases, crucial for DNA replication in bacteria.
- Research Findings : Preliminary data suggest that this compound exhibits minimum inhibitory concentrations (MICs) comparable to established antibiotics against multi-drug resistant strains .
Anti-inflammatory Effects
Imidazo-pyrimidines have also been investigated for their anti-inflammatory properties. The structure of this compound allows it to modulate inflammatory pathways.
- Biological Activity : Research indicates that this compound can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammation.
- Clinical Relevance : The potential for this compound to serve as an anti-inflammatory agent could be significant in treating chronic inflammatory conditions .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies on similar compounds indicate favorable absorption, distribution, metabolism, and excretion (ADME) characteristics.
Mechanism of Action
The mechanism of action of 8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exhibiting antimicrobial or anticancer properties .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Chlorine at C8 in the target compound reduces electron density compared to 5,7-dichloro derivatives, favoring regioselective reactions at C7 due to delocalization .
- Fused Ring Systems: Furan or thiophene annulation (e.g., furo/thieno derivatives) extends conjugation, improving optical properties (e.g., fluorescence) or bioactivity (e.g., antitumor, antimicrobial) .
Biological Activity
8-Chloro-5,7-dimethylimidazo[1,2-C]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorine atom at the 8-position and methyl groups at the 5 and 7 positions of the imidazo-pyrimidine ring system. Its molecular formula is with a molecular weight of approximately 185.63 g/mol. The compound's structure allows for various interactions with biological macromolecules, making it a candidate for drug development.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines using the MTT assay. The compound demonstrated potent activity against several lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.12 |
| A549 | 0.09 |
| Colo-205 | 0.07 |
These results suggest that the compound may inhibit cell proliferation effectively through mechanisms such as apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting certain kinases involved in cancer progression. For example, binding affinity studies revealed that this compound can effectively inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
The mechanism of action of this compound involves its interaction with specific targets within cancer cells:
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Targeting : It selectively binds to active sites of kinases and other enzymes, inhibiting their function and leading to reduced tumor growth.
Case Studies
Several case studies have documented the biological activity of this compound:
- Study on Breast Cancer Cells : In vitro studies indicated that treatment with this compound resulted in a significant reduction in MCF-7 cell viability after 48 hours compared to control groups. Apoptotic markers were elevated in treated cells, indicating a mechanism involving programmed cell death .
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor size and improved survival rates compared to untreated controls. This suggests potential for therapeutic application in oncology .
Q & A
Q. What in vitro models are used to evaluate the antiviral potential of imidazo[1,2-c]pyrimidine derivatives?
- Methodological Answer : HBV capsid assembly inhibition is assessed via ELISA-based assays (IC50 < 1 µM) using recombinant core proteins. Cytotoxicity is evaluated in HepG2 cells (CC50 > 50 µM), with selectivity indices (SI) ≥50 indicating therapeutic potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
